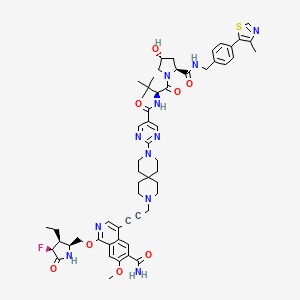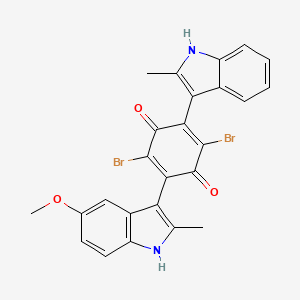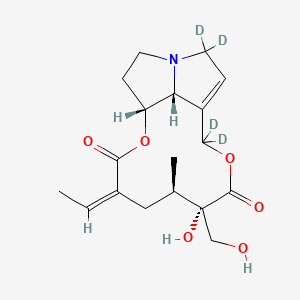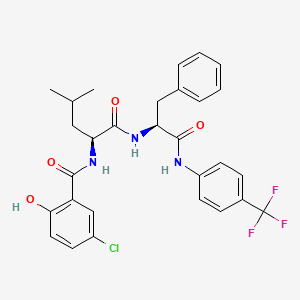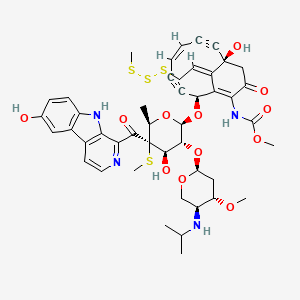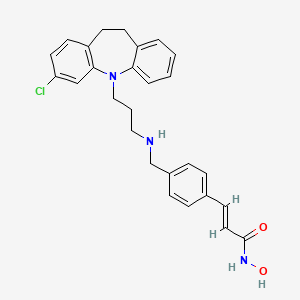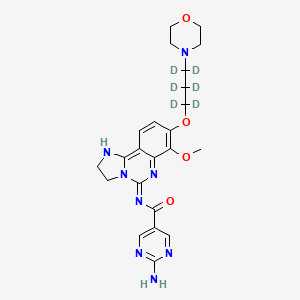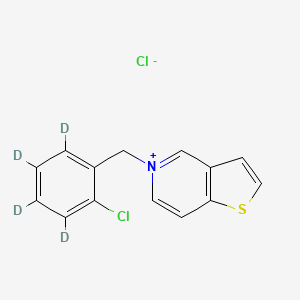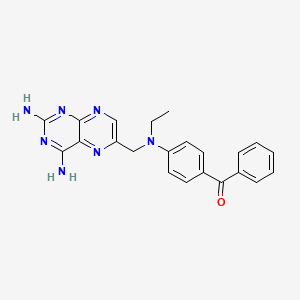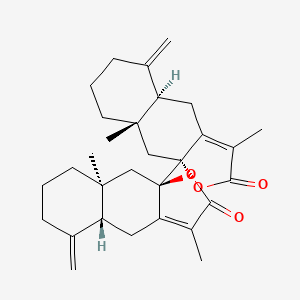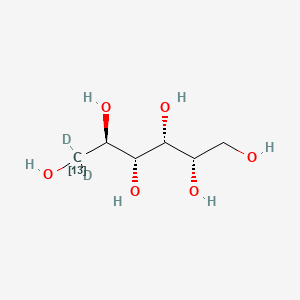![molecular formula C11H15NO4S B12411937 2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)
2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a thiophene ring, an amino group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid typically involves multiple steps. One common method includes the following steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Coupling reaction: The protected amino group is then coupled with the thiophene ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(Thiophen-3-yl)acetic acid: Shares the thiophene ring but lacks the amino and tert-butoxycarbonyl groups.
2-[(2-Methylpropan-2-yl)oxycarbonyl-pyridin-3-ylamino]acetic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid is unique due to the combination of its thiophene ring, amino group, and tert-butoxycarbonyl protection
属性
分子式 |
C11H15NO4S |
|---|---|
分子量 |
257.31 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12(6-9(13)14)8-4-5-17-7-8/h4-5,7H,6H2,1-3H3,(H,13,14) |
InChI 键 |
MDYGCRKCFJIUMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CSC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



